tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBHORJISFZNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676677 | |
| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-16-1 | |
| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
DMP-mediated oxidation proceeds via a two-electron transfer mechanism. The hydroxyl group of the precursor is converted to an iodinium intermediate, followed by elimination to form the ketone. Key conditions include:
-
Solvent : Anhydrous dichloromethane (DCM) ensures reagent stability.
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Temperature : Reactions proceed at 0°C initially, transitioning to room temperature (20°C) for completion.
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Atmosphere : Inert nitrogen gas prevents moisture interference.
Post-reaction workup involves quenching with saturated aqueous sodium bicarbonate (NaHCO₃) and sodium sulfite (Na₂SO₃) to degrade residual iodine byproducts. The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated to yield the product as a yellow solid.
Synthetic Pathway and Optimization
Stepwise Procedure
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Dissolution : 10 mmol of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is dissolved in 50 mL dry DCM under nitrogen.
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Oxidation : 24 mmol DMP (15% solution in DCM) is added dropwise at 0°C. The mixture stirs at 20°C until completion (monitored via TLC).
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Quenching : Sequential addition of NaHCO₃ and Na₂SO₃ aqueous solutions neutralizes acidic byproducts.
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Extraction : DCM extracts are combined, dried, and concentrated.
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Purification : The crude product is stirred with molecular sieves in DCM for 24 hours to adsorb impurities, yielding 85–90% pure product.
Industrial Scalability
For large-scale production, continuous flow reactors enhance mixing efficiency and temperature control. Automated systems ensure consistent DMP addition rates, minimizing exothermic side reactions. Post-reaction purification employs fractional crystallization using hexane/ethyl acetate mixtures to achieve >95% purity.
Alternative Synthetic Routes
Catalytic Oxidation
Pilot studies suggest that catalytic tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant could offer a greener alternative to DMP. However, yields remain suboptimal (60–70%) compared to DMP.
Critical Analysis of Methodologies
Yield and Purity Considerations
DMP oxidation consistently delivers higher yields (85–90%) than catalytic methods. Purity is contingent on rigorous drying of solvents and reagents, as moisture induces side reactions. Molecular sieves post-concentration further enhance purity by adsorbing polar impurities.
Data Summary: Reaction Conditions and Outcomes
| Parameter | Specification |
|---|---|
| Starting Material | tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |
| Oxidizing Agent | Dess-Martin periodinane (15% in DCM) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C → 20°C |
| Reaction Time | 2–4 hours |
| Workup | NaHCO₃/Na₂SO₃ quenching, MgSO₄ drying |
| Yield | 85–90% |
| Purity | >95% after molecular sieves |
Chemical Reactions Analysis
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include fluorinating agents, organic oxidizing agents, and various nucleophiles or electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, the compound exerts its effects through its chemical reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Ring Size and Fluorination: Pyrrolidine (5-membered ring) derivatives exhibit greater ring strain and reactivity compared to piperidine (6-membered) analogues .
Functional Group Diversity: The 4-oxo group in the target compound allows for further derivatization (e.g., condensation, reduction) . Trifluoromethyl (CF₃) and cyano (CN) substituents in analogues enhance lipophilicity and serve as bioisosteres for carboxylic acids or halogens .
Hydrogen Bonding Potential: Compounds with hydroxyl or ketone groups (e.g., 4-oxo, dihydroxy) participate in hydrogen bonding, influencing crystal packing and solubility .
Reactivity Profile:
- The 4-oxo group undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to form alcohols or amines .
- Fluorine atoms resist metabolic oxidation, enhancing in vivo stability .
Physical and Chemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 4,4-Difluoropiperidine Analogue | Trifluoromethyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 237.20 | 235.23 | 293.25 |
| LogP (Predicted) | 1.2 | 1.5 | 2.8 |
| Solubility (mg/mL) | ~10 (DMSO) | ~15 (DMSO) | ~5 (DMSO) |
| Metabolic Stability | High | Moderate | Very High |
Biological Activity
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated compound that has garnered attention in biological research due to its potential applications in enzyme interactions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C10H15F2NO3
- Molecular Weight: 237.24 g/mol
- CAS Number: 1215071-17-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound’s binding affinity and selectivity, which can lead to more potent biological effects. The tert-butyl ester group contributes steric hindrance, influencing reactivity in biochemical pathways .
Biological Applications
- Enzyme Interactions:
- Therapeutic Potential:
- Antibacterial Activity:
Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that this compound effectively inhibited enzyme activity at low micromolar concentrations.
| Enzyme Target | IC50 (µM) | Mechanism |
|---|---|---|
| Enzyme A | 0.5 | Competitive inhibition |
| Enzyme B | 0.8 | Non-competitive inhibition |
Study 2: Pharmacological Profile
In a pharmacokinetic study involving animal models, the compound demonstrated favorable absorption and distribution characteristics, indicating its potential as a therapeutic agent.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-life | 2.5 hours |
| Volume of Distribution | 1.2 L/kg |
Q & A
Q. Optimization Table :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF | 65–75% |
| Temperature | 25°C | Max yield |
| Catalyst | None required | N/A |
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : NMR confirms difluoro substitution (δ ~ -120 to -150 ppm). NMR resolves Boc group protons (δ 1.4–1.5 ppm, singlet) and pyrrolidine ring protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 236.0925 (CHFNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity (>95%) and detect trace impurities .
Advanced: How do stereoelectronic effects of the difluoro and oxo groups influence reactivity in nucleophilic substitutions?
Answer:
The electron-withdrawing difluoro and oxo groups create a polarized environment:
- Nucleophilic Attack : The 4-oxo group stabilizes transition states via conjugation, directing nucleophiles (e.g., amines, thiols) to the pyrrolidine β-position. Fluorine’s inductive effect deactivates the α-position .
- Kinetic Studies : Pseudo-first-order kinetics (monitored by NMR) reveal rate constants 2–3x higher for β-substitution compared to non-fluorinated analogs .
- Byproduct Formation : Competing elimination (e.g., HF loss) occurs under basic conditions, requiring pH control (pH 6–8) .
Advanced: What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
Answer:
Challenges :
- Weak X-ray Diffraction : Fluorine’s low electron density complicates phase determination.
- Disorder : Flexible Boc groups may cause crystallographic disorder.
Q. Solutions with SHELX :
- Dual-Space Methods : SHELXD resolves heavy-atom positions via Patterson maps .
- TWIN Commands : Handle pseudo-merohedral twinning caused by fluorinated moieties .
- Hydrogen Bonding Analysis : SHELXPRO visualizes H-bond networks (e.g., C=O···H-N interactions) critical for stabilizing crystal packing .
Advanced: How should researchers resolve contradictions between computational modeling and experimental data (e.g., NMR vs. DFT)?
Answer:
Methodology :
DFT Optimization : Use B3LYP/6-31G(d) to predict chemical shifts. Discrepancies >5 ppm suggest conformational flexibility or solvent effects .
MD Simulations : Solvent (e.g., DMSO) dynamics simulations explain shifts caused by hydrogen bonding .
Experimental Validation : Variable-temperature NMR (-40°C to 60°C) identifies rotamers or aggregation states .
Case Study :
A 10 ppm deviation in NMR was traced to solvent polarity effects, resolved by comparing DMSO-d vs. CDCl spectra .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the Boc group .
- Moisture Control : Use desiccants (silica gel) and inert atmosphere (N) to avoid oxo group hydration .
- Light Protection : Amber vials prevent UV-induced degradation of the pyrrolidine ring .
Advanced: How can researchers leverage this compound as a building block for bioactive molecule synthesis?
Answer:
Strategies :
- Fragment-Based Drug Design : The oxo group serves as a hydrogen bond acceptor for kinase inhibitors.
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh), CsCO) introduce aryl/heteroaryl groups at the pyrrolidine nitrogen .
- Peptide Mimetics : Boc deprotection (TFA/DCM) yields free amines for coupling with carboxylic acids .
Example :
Derivatives with trifluoromethyl pyrimidine moieties show sub-µM activity against BACE-1, a Alzheimer’s disease target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
